molecular formula C7H4FNO5 B2933921 2-Fluoro-4-hydroxy-5-nitrobenzoic acid CAS No. 1565054-28-5

2-Fluoro-4-hydroxy-5-nitrobenzoic acid

Cat. No.: B2933921
CAS No.: 1565054-28-5
M. Wt: 201.109
InChI Key: MIYOJWIYWUTYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-hydroxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C7H4FNO5 . It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a nitro group attached to the benzene ring. This compound is primarily recognized for its role as a valuable building block in organic synthesis, particularly in heterocyclic oriented synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzoic acid typically involves the nitration of 2-fluoro-4-hydroxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

2-Fluoro-4-hydroxybenzoic acid+HNO32-Fluoro-4-hydroxy-5-nitrobenzoic acid+H2O\text{2-Fluoro-4-hydroxybenzoic acid} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Fluoro-4-hydroxybenzoic acid+HNO3​→2-Fluoro-4-hydroxy-5-nitrobenzoic acid+H2​O

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic aromatic substitution reactions, particularly at the fluorine atom.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are effective.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a typical oxidizing agent.

Major Products Formed:

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

    Reduction: Formation of 2-fluoro-4-hydroxy-5-aminobenzoic acid.

    Oxidation: Formation of 2-fluoro-4-oxo-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 2-Fluoro-4-hydroxy-5-nitrobenzoic acid is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    2-Fluoro-5-nitrobenzoic acid: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.

    4-Hydroxy-3-nitrobenzoic acid: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    2-Fluoro-4-hydroxybenzoic acid: Lacks the nitro group, affecting its redox potential and biological activity.

Uniqueness: 2-Fluoro-4-hydroxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and nitro) on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

IUPAC Name

2-fluoro-4-hydroxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYOJWIYWUTYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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